S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate: is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thioester functional group and a bis(2-chloroethyl)amino group attached to a benzene ring. It is often used in scientific research due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate typically involves the acylation of thiols. One common method is the reaction of acetic acid with thiols in the presence of a catalyst. The reaction conditions often include room temperature and the use of a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules .
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may be used in studies related to enzyme inhibition and protein modification .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its potential use in drug development, particularly in the design of anticancer agents .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The thioester group can also participate in thiol-disulfide exchange reactions, affecting cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid mustard: This compound shares structural similarities with S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate and is known for its anticancer properties.
Chlorambucil: Another similar compound, chlorambucil, is used as an anticancer agent and has a similar bis(2-chloroethyl)amino group.
Uniqueness: this compound is unique due to the presence of both a thioester and a bis(2-chloroethyl)amino group. This combination of functional groups provides distinct reactivity and potential biological activities that are not commonly found in other compounds .
Eigenschaften
CAS-Nummer |
1507-07-9 |
---|---|
Molekularformel |
C12H15Cl2NOS |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate |
InChI |
InChI=1S/C12H15Cl2NOS/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
GVROKRSHIHCKSO-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
Key on ui other cas no. |
1507-07-9 |
Synonyme |
Thioacetic acid S-[p-[bis(2-chloroethyl)amino]phenyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.